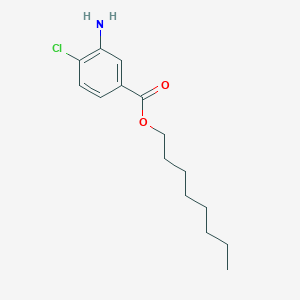

Octyl 3-amino-4-chlorobenzoate

Description

Properties

Molecular Formula |

C15H22ClNO2 |

|---|---|

Molecular Weight |

283.79 g/mol |

IUPAC Name |

octyl 3-amino-4-chlorobenzoate |

InChI |

InChI=1S/C15H22ClNO2/c1-2-3-4-5-6-7-10-19-15(18)12-8-9-13(16)14(17)11-12/h8-9,11H,2-7,10,17H2,1H3 |

InChI Key |

KIYFSOPXGMIWCU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=C(C=C1)Cl)N |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Octyl 3 Amino 4 Chlorobenzoate

Esterification Strategies for Octyl 3-amino-4-chlorobenzoate

The formation of the ester bond in octyl 3-amino-4-chlorobenzoate can be achieved through several established methodologies. The choice of strategy often depends on factors such as reaction conditions, substrate sensitivity, and desired yield.

Direct Esterification and Transesterification Approaches

Direct esterification, such as the classic Fischer-Speier esterification , presents a straightforward approach. This method involves the reaction of 3-amino-4-chlorobenzoic acid with an excess of octanol (B41247) in the presence of a strong acid catalyst. wikipedia.orgorganic-chemistry.orgbyjus.commasterorganicchemistry.com The reaction is reversible, and to drive the equilibrium towards the formation of the octyl ester, the removal of water, a byproduct, is crucial. This is typically achieved through azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

Transesterification offers an alternative route, particularly if a methyl or ethyl ester of 3-amino-4-chlorobenzoic acid is readily available. This process involves reacting the lower alkyl ester with octanol, often in the presence of a catalyst, to yield the desired octyl ester and the more volatile lower alcohol, which can be removed by distillation to shift the equilibrium. A study on the transesterification of sunflower oil with 1-octanol (B28484) utilized potassium hydroxide (B78521) as a catalyst, achieving high conversion at temperatures around 60°C. mdpi.com Such basic conditions might be suitable, provided the amino group on the benzene (B151609) ring does not lead to undesirable side reactions. Iron(III)-salen complexes have also been reported as effective catalysts for transesterification reactions. mdpi.com

Activation Strategies for Carboxylic Acid Precursors

To facilitate esterification under milder conditions, the carboxylic acid group of 3-amino-4-chlorobenzoic acid can be activated. The Steglich esterification is a prominent example, employing a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govorganic-chemistry.org This method is particularly advantageous for substrates that are sensitive to the harsh conditions of Fischer-Speier esterification. The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol.

Another powerful method for ester formation under mild, neutral conditions is the Mitsunobu reaction . organic-chemistry.orgnih.govtcichemicals.com This reaction utilizes a mixture of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The alcohol is activated by the reagents, leading to its nucleophilic attack by the carboxylate anion of 3-amino-4-chlorobenzoic acid. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for the achiral octanol.

Catalytic Systems in Ester Formation

The choice of catalyst is pivotal in optimizing the esterification process. For Fischer-Speier esterification, common Brønsted acids include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). wikipedia.orgorganic-chemistry.org Lewis acids such as scandium(III) triflate have also been employed. wikipedia.org In the context of transesterification, both acid and base catalysts can be effective. As mentioned, potassium hydroxide has been successfully used. mdpi.com For more specialized applications, zwitterionic compounds, including arenesulfonic acids, have been patented as recyclable catalysts for esterification reactions involving a range of alcohols, including octanol. semanticscholar.org

In Steglich esterification, the combination of a carbodiimide (B86325) coupling agent (DCC or DIC) and a nucleophilic catalyst (DMAP) is standard. nih.govorganic-chemistry.org The Mitsunobu reaction relies on the stoichiometric use of triphenylphosphine and an azodicarboxylate to facilitate the redox-coupled esterification. organic-chemistry.orgnih.gov

| Esterification Method | Key Reagents & Catalysts | Typical Conditions | Advantages |

| Fischer-Speier | Strong acid (e.g., H₂SO₄, p-TsOH) | Reflux with excess alcohol, water removal | Simple, cost-effective |

| Transesterification | Acid or base catalyst (e.g., KOH, Fe(III)-salen) | Heating with alcohol, removal of byproduct alcohol | Useful if starting from an ester |

| Steglich | Coupling agent (DCC, DIC), catalyst (DMAP) | Mild, room temperature | High yields, suitable for sensitive substrates |

| Mitsunobu | Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD) | Mild, neutral | Inversion of stereochemistry (if applicable) |

Synthesis of Key Precursors and Intermediates

Synthetic Routes to 3-Amino-4-chlorobenzoic Acid

The most common and industrially viable route to 3-amino-4-chlorobenzoic acid involves a two-step process starting from the readily available 4-chlorobenzoic acid.

The first step is the nitration of 4-chlorobenzoic acid. This is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) in situ. The reaction is regioselective, with the nitro group being directed to the position meta to the carboxylic acid and ortho to the chlorine atom, yielding 4-chloro-3-nitrobenzoic acid.

The second step is the reduction of the nitro group in 4-chloro-3-nitrobenzoic acid to an amino group. This transformation can be accomplished using various reducing agents. A common laboratory method involves the use of a metal in an acidic medium, such as tin (Sn) and hydrochloric acid (HCl). Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) with hydrogen gas, is also a highly effective and cleaner alternative for this reduction. A patent describes a similar reduction of a nitro-group-containing benzamide (B126) using zinc powder and sodium hydroxide. google.com

| Precursor Synthesis Step | Reagents | Product |

| Nitration | 4-chlorobenzoic acid, HNO₃, H₂SO₄ | 4-chloro-3-nitrobenzoic acid |

| Reduction | 4-chloro-3-nitrobenzoic acid, Sn/HCl or H₂/Pd-C | 3-amino-4-chlorobenzoic acid |

Preparation and Functionalization of Octanol Derivatives

For the synthesis of octyl 3-amino-4-chlorobenzoate, 1-octanol is the primary alcohol reactant. In most standard esterification procedures, 1-octanol can be used directly without prior functionalization. However, in certain synthetic strategies, particularly those aiming to enhance reactivity or introduce specific properties, functionalization of the alcohol may be considered.

For instance, in Williamson ether synthesis-type reactions, octanol could be converted to its corresponding alkoxide using a strong base. Alternatively, for reactions involving nucleophilic substitution, octanol could be converted to an octyl halide, such as octyl bromide, by reaction with an appropriate halogenating agent. However, for the direct esterification methods discussed, such functionalization is generally not necessary. A patent describing the synthesis of 2-octyl acrylate (B77674) mentions the use of 2-octanol (B43104) derived from castor oil, highlighting the potential for using bio-based sources for the alcohol component. google.com

Green Chemistry Principles and Sustainable Synthesis Approaches

The synthesis of specialty chemicals like Octyl 3-amino-4-chlorobenzoate is increasingly guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use renewable resources. um-palembang.ac.id These principles are manifest in the development of novel synthetic routes that are both environmentally benign and economically viable.

Solvent-Free and Reduced-Solvent Reaction Conditions

A primary goal of green chemistry is the reduction or elimination of volatile organic solvents, which are often hazardous and contribute to environmental pollution. asianpubs.org For the synthesis of benzoate (B1203000) esters, which typically involves the esterification of a carboxylic acid (3-amino-4-chlorobenzoic acid) with an alcohol (1-octanol), traditional methods often rely on bulk solvents to facilitate the reaction and remove byproducts like water.

Modern approaches are exploring solvent-free or reduced-solvent conditions. One such technique is the use of jet milling in a solvent-free reaction, which has been successfully applied to synthesize Schiff bases from p-aminobenzoic acid. asianpubs.org This method involves mild conditions, simple operation, and short reaction times, leading to high yields without extensive work-up procedures. asianpubs.org Similarly, efficient three-component reactions have been developed under solvent-free conditions for the synthesis of other amino-containing compounds, avoiding hazardous reagents and tedious purification steps. acs.org These methodologies, while not yet documented specifically for Octyl 3-amino-4-chlorobenzoate, represent a promising avenue for its sustainable synthesis. The use of p-Amino benzoic acid itself has been shown to catalyze reactions under solvent-free conditions at room temperature, highlighting the potential for organocatalytic, solventless approaches. scialert.net

Table 1: Overview of Reduced-Solvent Synthetic Techniques

| Technique | Description | Potential Advantages for Ester Synthesis | Reference |

|---|---|---|---|

| Jet Milling | A solvent-free solid-state reaction method involving high-energy particle collisions. | Mild conditions, short reaction time, high yield, no solvent waste. | asianpubs.org |

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat reactants directly and efficiently, often reducing the need for a solvent. | Faster reaction times, increased yields, use of less or no solvent. | researchgate.net |

| Organocatalysis | Uses small organic molecules as catalysts, which can often be performed under solvent-free conditions. | Avoids toxic metal catalysts, can be performed at room temperature, simplified process. | scialert.net |

Heterogeneous and Homogeneous Catalysis for Efficient Synthesis

Catalysis is a cornerstone of green chemistry, offering pathways to increase reaction efficiency and reduce waste by enabling reactions under milder conditions and with higher selectivity. um-palembang.ac.id Both heterogeneous and homogeneous catalysis offer distinct advantages for the synthesis of Octyl 3-amino-4-chlorobenzoate.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, often leading to high activity and selectivity. mpg.de Organocatalysis, a sub-field of homogeneous catalysis, uses small, metal-free organic molecules to catalyze reactions. mpg.de For the synthesis of esters, chiral Brønsted acids can act as efficient catalysts. mpg.de These catalysts function by activating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. This approach avoids the use of toxic metals and often allows for reactions under mild conditions. mpg.de

Heterogeneous Catalysis utilizes catalysts in a different phase from the reactants, which greatly simplifies their removal from the reaction mixture, allowing for easy recovery and reuse. rsc.orgmdpi.com This is a significant advantage for industrial processes. For esterification, solid acid catalysts, such as zeolites or ion-exchange resins, can be employed. For the crucial C-N bond formation in the precursor, copper-based heterogeneous catalysts have been shown to be effective in the amination of chlorobenzoic acids. researchgate.net Multifunctional catalysts, where metal sites and acid/base sites on a solid support work in tandem, are particularly promising for domino reactions, further streamlining synthesis. rsc.org

Table 2: Comparison of Catalytic Strategies

| Catalyst Type | Phase | Examples | Advantages | Challenges | Reference |

|---|---|---|---|---|---|

| Homogeneous | Same phase | Organocatalysts (e.g., Brønsted acids), metal complexes | High activity and selectivity, mild reaction conditions. | Difficult catalyst separation and recovery. | mpg.dempg.de |

| Heterogeneous | Different phase | Metal oxides, supported metal nanoparticles (e.g., Pd@Fe3O4), zeolites | Easy separation, catalyst reusability, suitable for continuous flow processes. | Potentially lower activity compared to homogeneous counterparts, mass transfer limitations. | rsc.orgmdpi.com |

Mechanochemical Synthesis Protocols

Mechanochemistry, or synthesis via mechanical force (e.g., grinding or ball-milling), is an emerging green technique that can induce chemical reactions in the absence of solvents. acs.org This solid-state approach offers significant environmental benefits by eliminating solvent waste and can lead to the formation of products that are difficult to obtain from solution-based methods. researchgate.net

Mechanochemical methods have been successfully used to synthesize a wide range of organic compounds, coordination complexes, and active pharmaceutical ingredients. acs.org For instance, the homocoupling of terminal alkynes, including an n-octyl substituted variant, has been achieved by cogrinding with a copper catalyst and an auxiliary solid. acs.org While direct mechanochemical synthesis of Octyl 3-amino-4-chlorobenzoate has not been specifically reported, the principles are applicable. The esterification could potentially be achieved by milling 3-amino-4-chlorobenzoic acid with 1-octanol, possibly with a solid acid catalyst. This solvent-free approach could significantly simplify the process, reduce waste, and lower energy consumption. researchgate.net

Biocatalytic Approaches in Amino Benzoate Ester Synthesis

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. acs.org This approach is highly attractive from a green chemistry perspective due to the exceptional selectivity (chemo-, regio-, and stereoselectivity) of enzymes, which operate under mild conditions of temperature and pH in aqueous media. researchgate.net

For the synthesis of amino benzoate esters, lipases are particularly relevant enzymes. acs.org Lipases can catalyze esterification reactions with high efficiency. acs.org The synthesis would involve the reaction of 3-amino-4-chlorobenzoic acid with 1-octanol catalyzed by a specific lipase. This enzymatic route offers several advantages:

High Selectivity: The enzyme can specifically target the carboxylic acid group for esterification without affecting the amino or chloro substituents, thus eliminating the need for protecting groups. univpancasila.ac.id

Mild Conditions: Reactions are typically run at or near room temperature and atmospheric pressure, reducing energy demand.

Environmental Compatibility: Enzymes are biodegradable and the reactions are often run in water or with minimal organic solvent.

Research has demonstrated the successful biocatalytic synthesis of various α-amino esters and the use of lipases in resolving β-amino esters, underscoring the potential of this technology. nih.govnih.govresearchgate.net Furthermore, enzymatic dihydroxylation of benzoate esters has been investigated, showing that enzymes can effectively process these substrates. researchgate.net

Table 3: Potential Biocatalysts for Ester Synthesis

| Enzyme Class | Reaction Type | Key Advantages | Reference |

|---|---|---|---|

| Lipase | Esterification / Transesterification | High chemoselectivity, mild conditions, broad substrate scope. | acs.org |

| Protease | Esterification (in non-aqueous media) | Can form ester bonds under specific conditions. | acs.org |

| Nitrene Transferase | C-H Amination | Can be used to introduce amino groups directly into molecules. | nih.govnih.gov |

Process Intensification and Scale-Up Considerations

Transitioning a synthetic route from the laboratory to industrial production requires careful consideration of process intensification and scale-up. The goal is to develop a process that is not only high-yielding but also safe, cost-effective, and robust. For Octyl 3-amino-4-chlorobenzoate, this involves optimizing reaction parameters and potentially adopting advanced manufacturing technologies.

A key aspect of scale-up is simplifying the process to have fewer steps and easier operations, which can lead to a shorter production cycle and significantly increased yield. google.com For example, a patented synthesis for a related benzamide derivative focused on simplifying the procedure to boost the yield to over 95%. google.com

Process Intensification techniques that could be applied include:

Flow Chemistry: Continuous flow reactors offer superior heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for higher throughput compared to traditional batch reactors. The synthesis of related compounds has been significantly improved using flow chemistry, achieving higher conversions in shorter times. acs.org

Microwave-Assisted Synthesis: As a research area with potential for process intensification, microwave heating can dramatically reduce reaction times from hours to minutes, often increasing product yields and purity. ictmumbai.edu.in

Solvent and Catalyst Optimization: Reducing the quantity of solvent used is a critical step for making a process more commercially attractive and sustainable. google.com Similarly, optimizing the catalyst loading is crucial; using a highly active catalyst at a low concentration (e.g., 0.5–3 mol%) makes the process more economical, especially if the catalyst is expensive. researchgate.net

The ultimate goal of scale-up is to establish a reliable and efficient manufacturing process. This involves a deep understanding of the reaction kinetics, thermodynamics, and potential side reactions, ensuring consistent product quality at a larger scale.

Chemical Reactivity and Advanced Transformations of Octyl 3 Amino 4 Chlorobenzoate

Reactions at the Amino Moiety

The primary aromatic amino group in Octyl 3-amino-4-chlorobenzoate is a key site for a variety of chemical modifications, including acylation, alkylation, arylation, and diazotization. These reactions allow for the introduction of diverse functionalities, leading to the synthesis of a wide array of derivatives.

Acylation, Alkylation, and Arylation Reactions

Acylation: The amino group of Octyl 3-amino-4-chlorobenzoate can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction leads to the formation of the corresponding N-acyl derivative. For instance, the acylation of hydroxyamino acids under acidic conditions proceeds chemoselectively at the oxygen atom, while the amino group is protonated and protected. nih.gov However, under basic or neutral conditions, N-acylation is the predominant reaction for aromatic amines. The reaction of related aminobenzoic acids has been shown to proceed to yield N-acylaminoacyl aminobenzoic acids. google.com

Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products. More controlled mono-alkylation can be achieved through methods like reductive amination or by using specific protecting group strategies. For example, selective mono-N-alkylation of 3-amino alcohols has been successfully performed via chelation with 9-BBN, which could be conceptually applied to substrates with similar functionalities. organic-chemistry.org Base-mediated alkylation of N-protected amino acids is also a common strategy to achieve selective N-alkylation. monash.edu

Arylation: The introduction of an aryl group at the nitrogen atom can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves the use of an aryl halide, a palladium catalyst, a suitable ligand, and a base. The N-arylation of amino acid esters with aryl triflates has been demonstrated to be a general and effective method. researchgate.net

Below is a table summarizing the expected outcomes of these reactions on substrates analogous to Octyl 3-amino-4-chlorobenzoate.

| Reaction Type | Reagent/Catalyst System (for analogous compounds) | Expected Product Structure |

| Acylation | Acetyl chloride, Pyridine | Octyl 3-(acetylamino)-4-chlorobenzoate |

| Alkylation | Methyl iodide, K₂CO₃ | Octyl 4-chloro-3-(methylamino)benzoate |

| Arylation | Phenyl bromide, Pd(OAc)₂, BINAP, NaOt-Bu | Octyl 4-chloro-3-(phenylamino)benzoate |

This table presents predicted reactions based on the general reactivity of aromatic amines.

Diazotization and Related Transformations

The primary aromatic amino group of Octyl 3-amino-4-chlorobenzoate can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). This reaction forms a highly reactive diazonium salt intermediate. nih.gov

This diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations:

Sandmeyer Reaction: The diazonium group can be replaced by various nucleophiles, including halides (-Cl, -Br), cyanide (-CN), and hydroxyl (-OH) groups, in the presence of a corresponding copper(I) salt. For example, treatment of aminobenzoic acids with sodium nitrite followed by a copper catalyst can lead to substitution of the amino group. scirp.org

Schiemann Reaction: Replacement of the diazonium group with fluorine can be achieved by treating the diazonium salt with fluoroboric acid (HBF₄) to form a diazonium tetrafluoroborate (B81430) salt, which upon heating, yields the corresponding fluoroaromatic compound.

Gomberg-Bachmann Reaction: This reaction allows for the formation of a new carbon-carbon bond by coupling the diazonium salt with another aromatic compound.

Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds, such as phenols and anilines, to form azo compounds, which are often highly colored and used as dyes. unb.caimpactfactor.orgcuhk.edu.hk The general synthesis of azo dyes involves the diazotization of a primary aromatic amine followed by coupling with a suitable aromatic substrate. nih.gov

The following table illustrates the expected products from diazotization and subsequent reactions based on studies of similar aromatic amines.

| Reaction Name | Reagents (for analogous compounds) | Expected Product from Octyl 3-amino-4-chlorobenzoate Intermediate |

| Sandmeyer (Chloro) | NaNO₂, HCl; then CuCl | Octyl 3,4-dichlorobenzoate |

| Sandmeyer (Cyano) | NaNO₂, HCl; then CuCN | Octyl 4-chloro-3-cyanobenzoate |

| Azo Coupling | NaNO₂, HCl; then Phenol | Octyl 4-chloro-3-((4-hydroxyphenyl)diazenyl)benzoate |

This table is based on well-established transformations of aromatic diazonium salts.

Reactions of the Ester Moiety

The octyl ester group of Octyl 3-amino-4-chlorobenzoate is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis, saponification, and transesterification.

Hydrolysis and Saponification Mechanisms

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst (e.g., H₂SO₄, HCl) and water, the ester can be hydrolyzed back to its constituent carboxylic acid and alcohol. This is a reversible equilibrium-driven process. The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water, proton transfer, and elimination of the alcohol (octanol).

Saponification (Base-Promoted Hydrolysis): Treatment of the ester with a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, leads to the formation of the carboxylate salt and the corresponding alcohol. This reaction is irreversible because the resulting carboxylate anion is resonance-stabilized and not susceptible to nucleophilic attack by the alcohol. Subsequent acidification of the reaction mixture will protonate the carboxylate to yield the free carboxylic acid. The synthesis of 3-amino-4-chlorobenzoic acid from its methyl ester via hydrolysis with lithium hydroxide has been reported with a yield of 72.01%. chemicalbook.com

| Reaction | Reagents | Products |

| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (catalyst) | 3-Amino-4-chlorobenzoic acid + 1-Octanol (B28484) |

| Saponification | 1. NaOH, H₂O 2. H₃O⁺ | 3-Amino-4-chlorobenzoic acid + 1-Octanol |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. This reaction is typically catalyzed by an acid or a base. For Octyl 3-amino-4-chlorobenzoate, reaction with a different alcohol (e.g., methanol (B129727) or ethanol) in the presence of a suitable catalyst would lead to the formation of the corresponding methyl or ethyl ester and 1-octanol. The reaction is reversible and is often driven to completion by using a large excess of the reactant alcohol or by removing one of the products.

Transformations Involving the Chloro Substituent

The chloro group attached to the aromatic ring is generally unreactive towards nucleophilic attack under standard conditions. However, its reactivity can be enhanced in the presence of activating groups or through the use of transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions: The chloro substituent can serve as a handle for various palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base to form a new C-C bond.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new C-N bond by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. This would lead to the formation of a diamino-substituted benzoic acid derivative.

Heck Reaction: The aryl chloride can be coupled with an alkene to form a new C-C bond.

Sonogashira Coupling: This reaction involves the coupling of the aryl chloride with a terminal alkyne to form a C-C bond.

The following table provides an overview of potential cross-coupling reactions involving the chloro substituent, based on established methodologies for aryl chlorides.

| Reaction Name | Coupling Partner | Catalyst System (for analogous compounds) | Expected Product Structure |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Octyl 3-amino-[1,1'-biphenyl]-4-carboxylate |

| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, XPhos, Cs₂CO₃ | Octyl 3-amino-4-(phenylamino)benzoate |

This table illustrates potential transformations based on the known reactivity of aryl chlorides in palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The chloro-substituent on Octyl 3-amino-4-chlorobenzoate makes it a suitable substrate for various cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination reactions.

The Suzuki-Miyaura coupling reaction, which couples an aryl halide with an organoboron compound, is a powerful method for the formation of biaryl structures. google.comnih.govscispace.com Octyl 3-amino-4-chlorobenzoate could be coupled with a variety of arylboronic acids or esters to generate more complex biaryl compounds. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. researchgate.netcolab.ws

The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. This reaction would allow for the introduction of a vinyl group at the 4-position of the Octyl 3-amino-4-chlorobenzoate ring.

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.govnih.gov This reaction would provide an alternative route to the synthesis of diphenylamine (B1679370) derivatives from Octyl 3-amino-4-chlorobenzoate, often under milder conditions than the traditional Ullmann condensation.

Table 2: Plausible Cross-Coupling Reactions of Octyl 3-amino-4-chlorobenzoate

| Reaction Type | Coupling Partner | Catalyst System | Product Class |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |

| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted alkene |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl amine |

This table illustrates potential cross-coupling reactions based on the known reactivity of similar aryl chlorides.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways and Transition States

The mechanisms of both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions have been extensively studied.

For nucleophilic aromatic substitution , the reaction typically proceeds through a two-step addition-elimination mechanism. libretexts.org The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in determining the reaction rate. The presence of the amino and ester groups on the ring of Octyl 3-amino-4-chlorobenzoate will influence the charge distribution and stability of this intermediate. The final step is the departure of the chloride leaving group, which restores the aromaticity of the ring.

The catalytic cycle of palladium-catalyzed cross-coupling reactions generally involves three key steps: oxidative addition, transmetalation (for Suzuki) or migratory insertion (for Heck), and reductive elimination. colab.wsmit.edunih.gov

Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl chloride (Octyl 3-amino-4-chlorobenzoate) to form a palladium(II) intermediate. This is often the rate-determining step.

Transmetalation/Migratory Insertion: In a Suzuki coupling, the organoboron reagent transfers its organic group to the palladium center. In a Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the palladium(0) catalyst.

Influence of Reaction Conditions on Selectivity and Yield

The outcome of these reactions is highly dependent on the specific reaction conditions.

In nucleophilic aromatic substitution , factors such as the nature of the nucleophile, the solvent, the temperature, and the presence of a catalyst can significantly affect the reaction rate and yield. For instance, stronger nucleophiles and higher temperatures generally lead to faster reactions. The choice of solvent can influence the solubility of the reactants and the stability of the intermediates.

In palladium-catalyzed cross-coupling reactions , the choice of catalyst, ligand, base, and solvent are all critical for achieving high selectivity and yield. nih.govdntb.gov.ua

Catalyst and Ligand: The electronic and steric properties of the phosphine ligand on the palladium center can dramatically influence the efficiency of the catalytic cycle. Bulky, electron-rich ligands often promote the oxidative addition and reductive elimination steps.

Base: The base plays a crucial role in many cross-coupling reactions, particularly in the Suzuki coupling where it is required for the activation of the organoboron reagent.

Solvent: The solvent can affect the solubility of the catalyst and reactants, as well as the rate of the individual steps in the catalytic cycle.

For Octyl 3-amino-4-chlorobenzoate, the presence of the amino and ester functional groups could also influence the reaction. The amino group could potentially coordinate to the palladium center, which might affect the catalyst's activity and selectivity. The ester group is generally stable under many cross-coupling conditions but could be susceptible to hydrolysis under strongly basic conditions at elevated temperatures. nih.gov Careful optimization of the reaction parameters would be necessary to achieve the desired transformations in high yield and selectivity.

Derivatization, Analog Synthesis, and Structure Function Relationships

Synthesis of Structural Analogues and Homologues

The generation of structural analogues of Octyl 3-amino-4-chlorobenzoate can be methodically approached by modifying two primary regions of the molecule: the alkyl ester chain and the substituents on the aromatic ring.

The octyl group of the ester is a key determinant of the molecule's lipophilicity and steric profile. Synthesizing a homologous series of 3-amino-4-chlorobenzoate esters allows for a systematic evaluation of the impact of alkyl chain length. Standard esterification or transesterification reactions are common synthetic routes. For instance, the reaction of 3-amino-4-chlorobenzoic acid with various alcohols (from methanol (B129727) to dodecanol) under acidic catalysis can yield a library of esters. Alternatively, a transesterification process using a parent alkyl aminobenzoate, such as the methyl or ethyl ester, can be employed with higher molecular weight alcohols in the presence of a suitable catalyst. google.com

Research on other ester-containing compounds has shown a clear correlation between the length of the alkyl chain and the material's physical properties. For example, in polyacrylate-based network materials, an increase in the length of the alkyl side chain leads to a decrease in the glass transition temperature (Tg) and crosslinking density. mdpi.com Similarly, studies on (R)-3-Hydroxybutyric alkyl esters have demonstrated that antibacterial and antifungal properties are optimized at a specific chain length (C6), with activity decreasing as the chain becomes either shorter or longer. nih.gov These findings suggest that modifying the octyl chain in Octyl 3-amino-4-chlorobenzoate to other lengths could systematically tune properties such as solubility, melting point, and intermolecular interactions in a material matrix.

| Compound Name | Alkyl Chain | Formula | Anticipated Change in Property (relative to Octyl ester) |

|---|---|---|---|

| Methyl 3-amino-4-chlorobenzoate | Methyl (-CH₃) | C₈H₈ClNO₂ | Increased polarity; Higher melting point; Reduced reaction time in transesterification. google.com |

| Ethyl 3-amino-4-chlorobenzoate | Ethyl (-C₂H₅) | C₉H₁₀ClNO₂ | Increased polarity; Potentially volatile during synthesis. google.com |

| Butyl 3-amino-4-chlorobenzoate | Butyl (-C₄H₉) | C₁₁H₁₄ClNO₂ | Intermediate polarity and lipophilicity. |

| Octyl 3-amino-4-chlorobenzoate | Octyl (-C₈H₁₇) | C₁₅H₂₂ClNO₂ | Baseline lipophilicity and steric bulk. |

| Dodecyl 3-amino-4-chlorobenzoate | Dodecyl (-C₁₂H₂₅) | C₁₉H₃₀ClNO₂ | Increased lipophilicity; Lower melting point; Increased flexibility in a polymer chain. |

The electronic properties of the benzene (B151609) ring are governed by the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing chloro group (-Cl). libretexts.org Altering these substituents can profoundly impact the molecule's reactivity and intermolecular interactions. Synthesis of these analogues typically begins with appropriately substituted benzoic acid precursors.

Halogen Substitution: Replacing the chlorine atom with other halogens (F, Br, I) would modify both the steric and electronic nature of the molecule. Fluorine, being highly electronegative, would exert a strong inductive electron-withdrawing effect, while bromine and iodine, being larger and more polarizable, would have different impacts on crystal packing and reactivity.

Amino Group Modification: The primary amino group can be modified to a secondary or tertiary amine (e.g., -NHCH₃, -N(CH₃)₂) or an amide (-NHCOR). These changes would alter the hydrogen-bonding capability and the extent of electron donation into the aromatic ring.

Positional Isomerism: Moving the substituents to different positions on the aromatic ring would create isomers with distinct electronic and steric properties, significantly affecting their chemical behavior and material integration. nih.gov

| Compound Name | Modification | Anticipated Effect |

|---|---|---|

| Octyl 3-amino-4-fluorobenzoate | -Cl → -F | Increased inductive electron withdrawal; Altered hydrogen bonding potential. |

| Octyl 3-amino-4-bromobenzoate | -Cl → -Br | Increased steric bulk; Modified electronic effect and reactivity. |

| Octyl 4-chloro-3-nitrobenzoate | -NH₂ → -NO₂ | Strongly deactivates the aromatic ring to electrophilic substitution; Removes hydrogen-bonding donor capability. researchgate.net |

| Octyl 3-(methylamino)-4-chlorobenzoate | -NH₂ → -NHCH₃ | Alters hydrogen-bonding pattern; Slightly increases electron-donating character. |

| Octyl 3-acetamido-4-chlorobenzoate | -NH₂ → -NHCOCH₃ | Reduces the electron-donating nature of the nitrogen due to resonance with the carbonyl group. |

Functionalization Strategies for Novel Derivatives

Beyond simple substitution, the core structure of Octyl 3-amino-4-chlorobenzoate can be functionalized to create more complex derivatives. The primary amino group is a versatile handle for various chemical transformations. ddtjournal.com For example, it can be acylated to form amides, alkylated, or converted into a diazonium salt. The latter is a particularly powerful intermediate, allowing for the introduction of a wide range of functional groups (e.g., -OH, -CN, -F, -Br) at the 3-position.

Another key strategy is polymerization. The bifunctional nature of the parent acid (3-amino-4-chlorobenzoic acid), possessing both an amine and a carboxylic acid, makes it a suitable monomer for the synthesis of polyamides or poly(ester-amide)s. nih.gov By incorporating the molecule into a polymer backbone, new materials with tailored thermal, mechanical, and optical properties can be developed. For instance, creating copolymers with other monomers like aniline (B41778) could lead to novel conductive polymers. researchgate.net

Structure-Function Relationships in Non-Biological Systems

The systematic modifications described above enable the study of structure-function relationships, which correlate specific molecular features with observable properties in non-biological contexts, such as chemical reactivity and performance in advanced materials. wikipedia.org

The chemical reactivity of the aromatic ring is a direct consequence of its substituent pattern. The -NH₂ group is a powerful activating group that donates electron density through resonance, while the -Cl group is a deactivating group that withdraws electron density through induction but donates weakly through resonance. libretexts.orgyoutube.com

Effect of Ring Substituents: The net effect of these two groups directs the regioselectivity of further electrophilic aromatic substitution reactions. Modification of the amino group to an amide (-NHCOR) would significantly dampen its activating effect, making the ring less nucleophilic. Conversely, replacing the -Cl with a less electronegative group could enhance the ring's reactivity.

Effect of Alkyl Chain: While the alkyl ester chain does not directly participate in aromatic reactions, its steric bulk can influence the accessibility of the nearby amino group or the ester carbonyl, potentially hindering reactions at those sites.

When incorporated into polymers or other materials, the molecular architecture of Octyl 3-amino-4-chlorobenzoate derivatives plays a critical role in defining the final material properties.

Polymer Properties: If used as a monomer in polyamides or polyesters, the rigid aromatic core would contribute to thermal stability and mechanical strength. The pendant chloro-substituent could enhance flame retardancy or serve as a site for post-polymerization modification. The length of the alkyl ester chain, if retained as a side group, would act as an internal plasticizer, increasing chain flexibility and lowering the glass transition temperature (Tg). researchgate.net

Liquid Crystals and Organic Electronics: The rigid, polar structure of the aromatic core combined with a flexible alkyl chain is a common motif in liquid crystalline materials. By systematically varying the chain length and aromatic substituents, it may be possible to design derivatives that exhibit specific mesophases. Furthermore, the electron-rich aromatic system suggests potential for use in organic electronic materials, where tuning the electronic properties through substitution is a key strategy for optimizing performance.

Advanced Spectroscopic and Analytical Methodologies for Octyl 3 Amino 4 Chlorobenzoate

Chromatographic Separation and Quantification Techniques

Chromatographic techniques are paramount for the isolation and quantification of Octyl 3-amino-4-chlorobenzoate from various sample matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is primarily dictated by the compound's physicochemical properties and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Method Development

Given the relatively high molecular weight and polarity of the amino and ester functional groups, alongside the non-polar octyl chain, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) stands as the most suitable method for the analysis of Octyl 3-amino-4-chlorobenzoate. A well-developed HPLC method offers high resolution, sensitivity, and reproducibility.

Stationary Phase: A C18 (octadecylsilyl) stationary phase is the preferred choice due to the compound's significant hydrophobic character imparted by the octyl group. The long alkyl chain of the stationary phase provides strong hydrophobic interactions with the octyl chain of the analyte, leading to good retention and separation from more polar impurities. Columns with a particle size of 3 to 5 µm and a length of 150 to 250 mm are typically employed to achieve optimal efficiency.

Mobile Phase: The mobile phase composition is critical for achieving the desired retention and peak shape. A gradient elution is generally preferred over isocratic elution to ensure adequate retention of the analyte while allowing for the timely elution of any potential impurities with differing polarities. A typical mobile phase system would consist of an aqueous component and an organic modifier.

Aqueous Component: Deionized water, often buffered to a slightly acidic pH (e.g., pH 3-4 with formic acid or phosphate (B84403) buffer), is used to control the ionization of the amino group. Suppressing the ionization of the primary amine can lead to improved peak shape and retention time stability.

Organic Modifier: Acetonitrile is a common choice due to its low viscosity and UV transparency. Methanol (B129727) can also be used, potentially offering different selectivity. The gradient would typically start with a lower concentration of the organic modifier, gradually increasing to elute the highly retained Octyl 3-amino-4-chlorobenzoate.

Detection: Ultraviolet (UV) detection is well-suited for this compound due to the presence of the chromophoric aminobenzoate ring. The wavelength of maximum absorbance (λmax) for 3-amino-4-chlorobenzoic acid derivatives is typically in the range of 250-300 nm. Photodiode array (PDA) detection can be employed to obtain the full UV spectrum, aiding in peak purity assessment and compound identification.

Data Table: Proposed HPLC Method Parameters for Octyl 3-amino-4-chlorobenzoate Analysis

| Parameter | Recommended Condition | Rationale |

| Column | C18 (ODS), 4.6 x 150 mm, 5 µm | Provides strong hydrophobic retention for the octyl chain. |

| Mobile Phase A | 0.1% Formic Acid in Water | Controls ionization of the amino group, improving peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the hydrophobic analyte. |

| Gradient | 50% B to 95% B over 15 minutes | Ensures elution of the highly retained compound and separation from impurities. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Provides reproducible retention times. |

| Detection | UV at ~270 nm (or PDA) | Wavelength of maximum absorbance for the chromophore. |

| Injection Vol. | 10 µL | Standard injection volume. |

Gas Chromatography (GC) with Derivatization Strategies

Direct analysis of Octyl 3-amino-4-chlorobenzoate by Gas Chromatography (GC) is challenging due to the presence of the polar primary amino group, which can lead to poor peak shape, tailing, and potential thermal degradation in the injector and column. Therefore, derivatization of the amino group is a crucial step to enhance volatility and improve chromatographic performance.

Derivatization Strategies: The primary goal of derivatization is to replace the active hydrogen atoms of the amino group with a non-polar, thermally stable group. Two common strategies are silylation and acylation.

Silylation: This involves reacting the amino group with a silylating agent to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) derivative. Silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are commonly used. The resulting silylated derivative is significantly more volatile and less polar, making it suitable for GC analysis.

Acylation: This strategy involves reacting the amino group with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), to form a stable amide. These fluoroacyl derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) if required, although mass spectrometry remains the preferred detection method for structural confirmation.

GC-MS Analysis: Following derivatization, the sample is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Column: A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is typically used. These columns provide good separation based on boiling points and are compatible with mass spectrometry.

Injection: A split/splitless injector is commonly used, with the splitless mode being preferred for trace analysis to maximize the amount of analyte reaching the column.

Temperature Program: A temperature program starting at a relatively low temperature (e.g., 100-150 °C) and ramping up to a higher temperature (e.g., 280-300 °C) is employed to ensure the elution of the derivatized compound.

Detection: Mass spectrometry is the ideal detector as it provides both quantitative data and structural information, confirming the identity of the derivatized analyte.

Data Table: Proposed GC-MS Method with Derivatization for Octyl 3-amino-4-chlorobenzoate

| Parameter | Silylation Strategy | Acylation Strategy |

| Derivatizing Agent | BSTFA with 1% TMCS | Trifluoroacetic Anhydride (TFAA) |

| Reaction Conditions | 70 °C for 30 minutes | 60 °C for 20 minutes |

| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 280 °C | 280 °C |

| Oven Program | 150 °C (1 min), ramp to 280 °C at 10 °C/min, hold 5 min | 120 °C (1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| MS Ion Source Temp. | 230 °C | 230 °C |

| MS Quad Temp. | 150 °C | 150 °C |

| Scan Range | 50-500 m/z | 50-600 m/z |

Mass Spectrometric Characterization and Structural Elucidation

Mass spectrometry is an indispensable tool for the structural confirmation and elucidation of Octyl 3-amino-4-chlorobenzoate. Different ionization techniques can be employed to generate characteristic ions and fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS) Applications

Electron Ionization (EI) is a hard ionization technique typically used in conjunction with GC. It bombards the analyte with high-energy electrons, leading to extensive fragmentation. The resulting mass spectrum provides a unique fragmentation pattern that acts as a "fingerprint" for the compound.

For the derivatized Octyl 3-amino-4-chlorobenzoate, the molecular ion peak (M+•) may be observed, but its abundance might be low due to the extensive fragmentation. Key fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the derivatized amino group.

Loss of the octyl chain: Fragmentation of the ester group, leading to the loss of the C8H17 radical or C8H16 (octene) neutral molecule.

Fragmentation of the aromatic ring: Loss of chlorine or other ring fragmentations.

The interpretation of the EI-MS spectrum of the derivatized compound would allow for unambiguous identification.

Electrospray Ionization Mass Spectrometry (ESI-MS) Applications

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with HPLC. It is particularly well-suited for polar and thermally labile molecules. For Octyl 3-amino-4-chlorobenzoate, ESI in the positive ion mode would be the method of choice.

In the positive ion mode, the primary amine group would be readily protonated, leading to the formation of a prominent protonated molecule [M+H]+. The high abundance of the [M+H]+ ion allows for the accurate determination of the molecular weight of the compound. The presence of chlorine would be indicated by the characteristic isotopic pattern of the [M+H]+ ion, with a significant M+2 peak at approximately one-third the intensity of the M peak.

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. For Octyl 3-amino-4-chlorobenzoate, the protonated molecule [M+H]+ generated by ESI would be selected as the precursor ion for collision-induced dissociation (CID).

The fragmentation of the [M+H]+ ion would likely proceed through several predictable pathways:

Neutral loss of octene: A common fragmentation pathway for protonated esters is the neutral loss of the alkene corresponding to the alcohol moiety. In this case, the loss of octene (C8H16) would result in a prominent product ion corresponding to the protonated 3-amino-4-chlorobenzoic acid.

Loss of the octyl radical: While less common in ESI, some loss of the octyl radical (•C8H17) might be observed.

Cleavage of the ester bond: Fragmentation at the ester linkage can lead to the formation of an acylium ion.

Ring fragmentation: At higher collision energies, fragmentation of the aromatic ring, such as the loss of HCl, could occur.

By analyzing the product ion spectrum, the connectivity of the molecule can be confirmed, and the structure can be unequivocally elucidated.

Data Table: Predicted Key Mass Transitions for MS/MS Analysis of Octyl 3-amino-4-chlorobenzoate

| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Fragmentation Pathway |

| [M+H]+ | [M+H - C8H16]+ | Octene (112 Da) | Loss of the octyl chain as an alkene from the ester. |

| [M+H]+ | [C7H7ClNO2]+• | Octyl radical (113 Da) | Homolytic cleavage of the ester C-O bond. |

| [M+H - C8H16]+ | [C7H5ClNO]+ | Water (18 Da) | Loss of water from the carboxylic acid group. |

| [M+H - C8H16]+ | [C6H5ClN]+• | Carbon Monoxide (28 Da) | Loss of CO from the carboxylic acid group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR experiments, including ¹H and ¹³C NMR, offer a fundamental map of the molecule's carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of Octyl 3-amino-4-chlorobenzoate is predicted to exhibit distinct signals corresponding to the aromatic protons of the substituted benzene (B151609) ring and the aliphatic protons of the octyl ester chain. The aromatic region would likely display three signals. Due to the electron-donating amino group and the electron-withdrawing chloro and ester groups, these protons would appear in the downfield region, typically between δ 6.5 and 8.0 ppm. The protons on the octyl chain would appear in the upfield region. The methylene (B1212753) group attached to the ester oxygen (O-CH₂) is expected to be the most downfield of the aliphatic signals (around δ 4.2 ppm) due to the deshielding effect of the oxygen atom. The other methylene groups would resonate between δ 1.2 and 1.8 ppm, with the terminal methyl group appearing at approximately δ 0.9 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found far downfield, estimated to be in the δ 165-170 ppm range. The aromatic carbons would generate six signals in the δ 110-150 ppm region, with their specific shifts influenced by the attached substituents (amino, chloro, and carboxyl). The carbons of the octyl chain would appear in the upfield region (δ 14-65 ppm). The carbon of the O-CH₂ group would be the most downfield of the aliphatic carbons, while the terminal methyl carbon would be the most upfield.

The following tables provide predicted chemical shift values (δ) for Octyl 3-amino-4-chlorobenzoate. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns. oregonstate.eduorgchemboulder.comwisc.edu

Table 1: Predicted ¹H NMR Data for Octyl 3-amino-4-chlorobenzoate Predictions are based on analogous structures and standard chemical shift increments.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Aromatic H (position 2) | ~7.8 | Doublet (d) | 1H |

| Aromatic H (position 5) | ~7.3 | Doublet (d) | 1H |

| Aromatic H (position 6) | ~6.8 | Doublet of doublets (dd) | 1H |

| Amino (-NH₂) | ~4.5 | Broad singlet (br s) | 2H |

| Ester Methylene (-OCH₂-) | ~4.2 | Triplet (t) | 2H |

| Methylene (-OCH₂CH₂ -) | ~1.7 | Quintet | 2H |

| Methylene Chain (-(CH₂)₅-) | ~1.3-1.4 | Multiplet (m) | 10H |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet (t) | 3H |

Table 2: Predicted ¹³C NMR Data for Octyl 3-amino-4-chlorobenzoate Predictions are based on analogous structures and standard chemical shift increments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C =O) | ~166 |

| Aromatic C (position 1, -COO) | ~129 |

| Aromatic C (position 2) | ~132 |

| Aromatic C (position 3, -NH₂) | ~148 |

| Aromatic C (position 4, -Cl) | ~120 |

| Aromatic C (position 5) | ~130 |

| Aromatic C (position 6) | ~118 |

| Ester Methylene (-OC H₂-) | ~65 |

| Octyl Chain (-C H₂-) | ~22-32 |

| Terminal Methyl (-C H₃) | ~14 |

While 1D NMR provides essential data, complex molecules often require two-dimensional (2D) NMR techniques for complete and unambiguous structure confirmation. weebly.com These experiments reveal correlations between nuclei, allowing for the assembly of the molecular skeleton.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For Octyl 3-amino-4-chlorobenzoate, a COSY spectrum would show cross-peaks connecting all the adjacent protons in the octyl chain, confirming their sequence from the ester-linked methylene group to the terminal methyl group. It would also show correlations between adjacent protons on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edupressbooks.pub An HSQC spectrum would be invaluable for definitively assigning each proton signal to its corresponding carbon signal in both the aliphatic chain and the aromatic ring, verifying the assignments proposed from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two or three bonds). This is crucial for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the protons of the ester methylene group (-OCH₂-) and the carbonyl carbon (-C=O), as well as the adjacent aromatic carbon (C-1), thus confirming the ester linkage and its position on the ring.

Vibrational Spectroscopy for Functional Group Analysis (e.g., FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are exceptionally useful for identifying the functional groups present in a compound. vscht.czlibretexts.orgorgchemboulder.com

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. For Octyl 3-amino-4-chlorobenzoate, several characteristic absorption bands would be expected. The N-H stretching of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ region. orgchemboulder.comucla.edu The aliphatic C-H stretching of the octyl group would be observed just below 3000 cm⁻¹, while the aromatic C-H stretch would appear just above 3000 cm⁻¹. libretexts.org One of the most prominent peaks would be the strong C=O stretch of the ester group, typically found around 1720-1740 cm⁻¹. orgchemboulder.com Other key absorptions would include C-O stretching for the ester, C-N stretching for the aromatic amine, and a C-Cl stretching vibration at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The technique measures the inelastic scattering of monochromatic light. Aromatic ring vibrations, particularly the C=C stretching modes around 1600 cm⁻¹, often produce strong Raman signals. s-a-s.orgchemicalbook.com While the C=O stretch is also Raman active, it is typically less intense than in the IR spectrum. Non-polar bonds often give stronger Raman signals, making it a useful tool for analyzing the hydrocarbon backbone.

Table 3: Predicted Vibrational Frequencies for Octyl 3-amino-4-chlorobenzoate Based on characteristic group frequencies from spectroscopic databases. orgchemboulder.comucla.edu

| Vibrational Mode | Functional Group | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3450-3300 (two bands) | 3450-3300 | Medium |

| C-H Stretch | Aromatic | 3100-3000 | 3100-3000 | Medium-Strong |

| C-H Stretch | Aliphatic (Octyl) | 2960-2850 | 2960-2850 | Strong |

| C=O Stretch | Ester | 1735-1715 | 1735-1715 | Strong |

| C=C Stretch | Aromatic Ring | 1610, 1580 | 1610, 1580 | Medium-Strong |

| N-H Bend | Primary Amine | 1650-1580 | - | Medium |

| C-O Stretch | Ester | 1300-1150 | 1300-1150 | Strong |

| C-N Stretch | Aromatic Amine | 1335-1250 | - | Medium |

| C-Cl Stretch | Aryl Halide | 1100-1000 | 1100-1000 | Medium-Strong |

Chemometric and Computational Approaches in Analytical Data Processing

The large datasets generated by modern spectroscopic instruments can be effectively analyzed using chemometric and computational tools. These approaches enhance data interpretation, aid in structure verification, and can predict spectroscopic properties.

Computational Spectroscopy: Quantum mechanical calculations, particularly using Density Functional Theory (DFT), have become a powerful tool for predicting spectroscopic parameters. github.iofrontiersin.orgacs.orghuji.ac.il By creating a 3D model of Octyl 3-amino-4-chlorobenzoate, it is possible to calculate its theoretical NMR chemical shifts (both ¹H and ¹³C) and its vibrational (IR and Raman) frequencies. huji.ac.ilacs.orgnih.gov These predicted spectra can be compared directly with experimental data. A strong correlation between the calculated and observed spectra provides a high degree of confidence in the structural assignment. This is particularly useful for distinguishing between potential isomers where 1D NMR data alone might be ambiguous.

Chemometrics: Chemometrics applies mathematical and statistical methods to extract meaningful information from chemical data. felixinstruments.comnih.gove-bookshelf.de In the context of analyzing Octyl 3-amino-4-chlorobenzoate, chemometric techniques could be employed in several ways. For instance, if analyzing multiple batches of the synthesized compound, Principal Component Analysis (PCA) could be used on the spectroscopic data (e.g., FT-IR spectra) to quickly identify any batch-to-batch variations or the presence of impurities. spectroscopyonline.com When spectroscopic data is collected for quantitative purposes, methods like Partial Least Squares (PLS) regression can be used to build calibration models that correlate spectral features with concentration. spectroscopyonline.com The application of data transforms and various multivariate analysis techniques is essential for building robust and reliable models from complex spectral data. spectroscopyonline.com

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, molecular orbital energies, and geometric parameters.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For a compound like Octyl 3-amino-4-chlorobenzoate, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and determine its electronic properties in the ground state. researchgate.net Such studies reveal bond lengths, bond angles, and dihedral angles of the most stable conformation.

Time-Dependent DFT (TD-DFT) is an extension used to study the excited states of the molecule. researchgate.netarxiv.org These calculations are crucial for understanding the molecule's photophysical properties, such as its absorption and emission spectra (UV-Vis and fluorescence). arxiv.org For aromatic compounds with amino and chloro substituents, TD-DFT can predict the energies of electronic transitions, for instance, the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which typically corresponds to the lowest energy absorption band. researchgate.net

Table 1: Representative DFT/TD-DFT Calculation Parameters for Aromatic Esters This table is illustrative, based on common practices for similar molecules.

| Parameter | Method/Basis Set | Purpose |

|---|---|---|

| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | Determine the lowest energy molecular structure. researchgate.net |

| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) | Confirm stable geometry and predict IR/Raman spectra. researchgate.net |

| Excited States (UV-Vis) | TD-DFT/B3LYP/6-311++G(d,p) | Predict electronic absorption wavelengths and intensities. researchgate.net |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, are based on first principles without empirical parameterization. While computationally more demanding than DFT, they can offer higher accuracy for energy calculations and geometry optimizations, serving as a benchmark for DFT results. For a molecule of this size, DFT is often the more practical choice, but ab initio calculations on a simplified model (e.g., methyl 3-amino-4-chlorobenzoate) can provide highly accurate reference data for key structural or energetic features.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net For Octyl 3-amino-4-chlorobenzoate, the MEP surface would show negative potential (typically colored red) around the electronegative oxygen atoms of the ester group and the chlorine atom, indicating sites susceptible to electrophilic attack. imist.ma The region around the amino group's hydrogen atoms would exhibit positive potential (blue), marking them as potential hydrogen bond donors. researchgate.net

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imist.ma The energy and shape of these orbitals are key to understanding chemical reactivity and electronic transitions. researchgate.net

HOMO: In this molecule, the HOMO is expected to be localized primarily on the aminobenzoate ring, specifically on the electron-donating amino group and the aromatic π-system. It represents the ability to donate an electron.

LUMO: The LUMO is likely distributed over the aromatic ring and the electron-withdrawing carbonyl group of the ester function, indicating the region that can accept an electron. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity and easier electronic excitation. researchgate.net

Table 2: Predicted FMO and MEP Characteristics for Octyl 3-amino-4-chlorobenzoate This table is illustrative and based on general principles for substituted aromatic compounds.

| Feature | Predicted Location/Region | Implication |

|---|---|---|

| HOMO | Amino group and aromatic π-system | Region of electron donation; susceptible to electrophilic attack. |

| LUMO | Carbonyl group and aromatic π-system | Region of electron acceptance; susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | Moderate | Indicates relative kinetic stability and the energy of the first electronic transition. |

| Negative MEP | Carbonyl oxygen, Chlorine atom | Sites for electrophilic attack and hydrogen bond acceptance. researchgate.net |

| Positive MEP | Amino group hydrogens | Sites for nucleophilic attack and hydrogen bond donation. |

Noncovalent Interaction (NCI) Analysis and Hydrogen Bonding Studies

Noncovalent interactions play a crucial role in the structure and function of molecules. For Octyl 3-amino-4-chlorobenzoate, both intramolecular and intermolecular noncovalent interactions are significant.

Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the chlorine atom can act as hydrogen bond acceptors. Intramolecular hydrogen bonding between the amino group and the adjacent chlorine is possible, which could influence the planarity and electronic properties of the molecule. Intermolecular hydrogen bonding is critical for how the molecules pack in a solid state or interact with polar solvents.

π-Interactions: The aromatic ring can participate in π-stacking interactions with other aromatic molecules. researchgate.net Substituents on the ring modify its electronic character, influencing the strength and geometry of these interactions. acs.orgacs.org

Van der Waals Forces: The long octyl chain contributes significantly to the molecule's lipophilicity through van der Waals interactions.

NCI analysis, often visualized through plots derived from computational calculations, can identify and characterize these weak interactions, showing regions of steric repulsion, van der Waals forces, and hydrogen bonding within the molecule. mdpi.com

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be compared with experimental results to validate the computational model. mdpi.com

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. researchgate.net These calculated frequencies correspond to specific bond stretches, bends, and torsions. For instance, calculations would predict characteristic frequencies for the N-H stretches of the amino group, the C=O stretch of the ester, C-Cl stretch, and various vibrations of the aromatic ring. researchgate.net

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, allows for the prediction of ¹H and ¹³C NMR chemical shifts. researchgate.net These predictions are valuable for assigning peaks in experimental spectra and confirming the molecular structure. nih.gov

UV-Vis Spectroscopy: As mentioned, TD-DFT calculations can predict the electronic absorption wavelengths (λmax) and oscillator strengths, which correspond to the position and intensity of peaks in a UV-Vis spectrum. researchgate.net

By correlating these predicted spectra with experimentally measured data, researchers can confirm that the calculated minimum-energy structure is an accurate representation of the actual molecule. researchgate.net

Applications in Advanced Materials and Chemical Technologies

Optoelectronic Applications as Intermediates and Components

The unique electronic and structural characteristics of aminobenzoate derivatives suggest their potential utility in the fabrication of optoelectronic devices. While specific research on Octyl 3-amino-4-chlorobenzoate in this domain is not extensively documented, the functionalities present in the molecule allow for informed speculation on its prospective applications.

In the field of organic light-emitting diodes (OLEDs), the design and synthesis of novel organic materials are crucial for enhancing device efficiency, stability, and color purity. While direct studies on Octyl 3-amino-4-chlorobenzoate in OLEDs are not prominent in the literature, the aminobenzoate scaffold is a constituent in various organic electronic materials. The amino group can serve as a hole-transporting moiety or as a building block for larger conjugated systems. The presence of the octyl group can enhance the solubility and processability of the material, which is a critical factor in the fabrication of solution-processed OLEDs.

The general structure of aminobenzoate esters could allow them to be incorporated into the emissive layer or charge-transport layers of an OLED. The manipulation of the electronic properties of the aromatic ring through substitutions, such as the chloro and amino groups, can influence the HOMO/LUMO energy levels, which is a key aspect of tuning the performance of OLED devices.

Table 1: Potential Roles of Functional Groups in Octyl 3-amino-4-chlorobenzoate in OLEDs

| Functional Group | Potential Role in OLEDs |

|---|---|

| 3-Amino Group | Hole-transporting properties, precursor for emissive materials. |

| 4-Chloro Group | Modification of electronic properties (electron-withdrawing). |

| Benzoate (B1203000) Ester | Core structural component, influences molecular packing. |

Derivatives of aminobenzoic acid have been investigated as additives in perovskite solar cells. These molecules can interact with the perovskite surface, passivating defects such as halide vacancies and reducing non-radiative recombination. The amino group can coordinate with lead ions, while the carboxylate group can interact with the perovskite surface. The hydrophobic octyl chain of Octyl 3-amino-4-chlorobenzoate could potentially enhance the moisture resistance of the perovskite film, a critical factor for long-term stability. Research on other aminobenzoic acid derivatives has shown that they can contribute to the formation of high-quality perovskite films with larger grain sizes and fewer defects. perovskite-info.com

Table 2: Plausible Effects of Octyl 3-amino-4-chlorobenzoate as an Additive in Perovskite Solar Cells

| Property | Potential Effect |

|---|---|

| Film Morphology | Improved crystallinity and larger grain size. |

| Defect Passivation | Reduction of trap states at grain boundaries and surfaces. |

| Device Stability | Enhanced moisture resistance due to the hydrophobic octyl group. |

Utilization as Specialty Monomers in Polymer Science

The bifunctional nature of Octyl 3-amino-4-chlorobenzoate, possessing both an amino group and an ester functionality, makes it a candidate as a specialty monomer in polymer synthesis. The amino group can participate in polymerization reactions, such as the formation of polyamides or polyimides, while the octyl ester and chloro substituents would be incorporated as pendant groups along the polymer chain.

Polymers derived from aminobenzoic acids can exhibit interesting properties, such as thermal stability and specific electronic characteristics. The incorporation of the octyl group could enhance the solubility of the resulting polymer in organic solvents and decrease its melting point and glass transition temperature, thereby improving its processability. The presence of the chlorine atom can influence the polymer's flame retardancy and its electronic properties. While the direct polymerization of Octyl 3-amino-4-chlorobenzoate is not widely reported, studies on the polymerization of other aminobenzoic acid derivatives provide a basis for its potential in creating novel polymeric materials. researchgate.netgoogle.comtandfonline.com

Intermediates in Fine Chemical Synthesis

The chemical structure of Octyl 3-amino-4-chlorobenzoate makes it a valuable intermediate in the synthesis of more complex molecules. The amino and chloro substituents on the aromatic ring, along with the ester group, provide multiple reactive sites for further chemical transformations.

In traditional photography, couplers are chemical compounds that react with the oxidized developer to form a dye. The structure of these dyes determines the color of the photographic image. While specific applications of Octyl 3-amino-4-chlorobenzoate in modern photographic materials are not detailed in readily available literature, its historical chemical class is relevant. The core structure, a substituted aminobenzoic acid derivative, is a common building block for various organic dyes and pigments. The amino group can be diazotized and coupled to form azo dyes, or it can be part of a larger chromophoric system. Therefore, it is plausible that this compound could serve as a precursor for the synthesis of dyes with specific spectral properties relevant to imaging materials.

Precursors for Catalytic Ligands and Metal Complexes

The amino and ester functionalities of Octyl 3-amino-4-chlorobenzoate provide potential coordination sites for metal ions, suggesting its utility as a precursor for the synthesis of catalytic ligands and metal complexes. The nitrogen atom of the amino group and the oxygen atoms of the ester group can act as Lewis bases, donating electron pairs to a metal center to form a coordination complex.

The specific structure of the resulting metal complex would depend on the metal ion, the reaction conditions, and the coordination mode of the ligand. Such complexes could exhibit catalytic activity in various organic transformations. The electronic and steric properties of the ligand, influenced by the chloro and octyl groups, would play a significant role in determining the catalytic performance of the metal complex. Research on other aminobenzoic acid derivatives has demonstrated their ability to form stable complexes with a variety of transition metals.

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Octyl 3-amino-4-chlorobenzoate |

Non-Biological Sensor Development

The unique molecular architecture of Octyl 3-amino-4-chlorobenzoate, which combines an aromatic amine, a chlorinated benzene (B151609) ring, and a long alkyl ester chain, presents a compelling case for its potential application in the development of advanced non-biological sensors. While direct experimental studies on this specific compound for sensor applications are not extensively documented, the functionalities inherent in its structure suggest several promising avenues for research and development in chemical sensing technologies. These potential applications are largely predicated on the electrochemical activity of the aromatic amine group, the modulatory effects of the chloro and carboxyl groups, and the physical properties imparted by the octyl chain.